molecular formula C6H17Cl2N B11821507 N,N-diethylethanamine;dihydrochloride

N,N-diethylethanamine;dihydrochloride

Numéro de catalogue: B11821507
Poids moléculaire: 174.11 g/mol
Clé InChI: ONRJOUQWHXGLIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Synthesis N,N-Diethylethanamine dihydrochloride, commonly referred to as 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), is a monofunctional alkylating agent with the molecular formula C₆H₁₄Cl₂N (Cl-CH₂CH₂-N(Et)₂·HCl) . It is synthesized by introducing a chloro substituent to the ethyl chain of triethylamine, followed by hydrochloride salt formation .

Mechanism of Action CDEAH selectively alkylates guanine residues in DNA, forming monomeric adducts that stall replication forks and induce single-strand breaks (SSBs) . These lesions are primarily repaired via two pathways:

  • Base Excision Repair (BER): Dependent on PARP1 activity.
  • Nucleotide Excision Repair (NER): Requires the XPA protein .
    In PARP1- or XPA-deficient cells, unrepaired lesions accumulate, leading to S-phase arrest, DNA damage response activation, and apoptosis .

Therapeutic Applications CDEAH demonstrates synthetic lethality in tumors with defective BER/NER pathways, such as BRCA1/2-mutant cancers . It synergizes with PARP inhibitors (e.g., olaparib) by exacerbating replication stress in repair-deficient cells . Preclinical studies show significant tumor growth inhibition in PARP1-deficient xenografts, with minimal toxicity to normal tissues .

Propriétés

Formule moléculaire

C6H17Cl2N

Poids moléculaire

174.11 g/mol

Nom IUPAC

N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C6H15N.2ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;2*1H

Clé InChI

ONRJOUQWHXGLIG-UHFFFAOYSA-N

SMILES canonique

CCN(CC)CC.Cl.Cl

Origine du produit

United States

Méthodes De Préparation

High-Pressure Reaction with Diethylamine and 2-Chloroethylamine Hydrochloride

A prominent method involves reacting diethylamine with 2-chloroethylamine hydrochloride under high-pressure conditions. In this process:

  • Molar ratios : Diethylamine and 2-chloroethylamine hydrochloride are combined in a 1:1 to 8:1 ratio.

  • Reaction conditions : Temperatures of 100–200°C and pressures of 0.52–1.60 MPa are maintained for 3–8 hours in an autoclave.

  • Acid-binding agent : Sodium methoxide in methanol neutralizes HCl byproducts, improving yield (up to 95%).

  • Workup : The reaction mixture is basified to pH ≥13, yielding an oil phase that is distilled to isolate N,N-diethylethylenediamine.

This method’s scalability and cost-effectiveness make it industrially viable, though safety protocols for high-pressure systems are critical.

Ring-Opening Reactions of Aziridine

Catalytic Synthesis Using Ion-Exchange Resins

Wang et al. demonstrated the ring-opening of aziridine with alkylamines catalyzed by ion-exchange resins (e.g., D001-CC):

  • Catalyst selection : Strong Brønsted acid sites on the resin enhance aziridine conversion, while pore structure influences selectivity (97% yield for N,N-diethylethylenediamine).

  • Optimized parameters : Reaction time (4–7 hours), temperature (55–65°C), and molar ratios (aziridine:alkylamine = 1:2).

  • Recyclability : The catalyst retains activity after five cycles, reducing operational costs.

This method avoids hazardous reagents and aligns with green chemistry principles.

Reductive Amination and Chlorination Pathways

Palladium-Catalyzed Hydrogenation

A patent describes the use of benzyl carbamate and 2-diethylaminoethyl chloride hydrochloride in a sodium hydroxide solution with a palladium-carbon catalyst:

  • Conditions : Sealed reactions at 55–65°C for 4–7 hours under hydrogen pressure.

  • Yield : Post-reaction alkali treatment and distillation yield N,N-diethylethylenediamine with >90% purity.

Chlorination of N,N-Diethylaminoethanol

Sciencemadness discussions highlight the chlorination of N,N-diethylaminoethanol with thionyl chloride:

  • Reaction : Thionyl chloride (1.93 mol) reacts with N,N-diethylaminoethanol (1.75 mol) in benzene, yielding 2-diethylaminoethyl chloride hydrochloride (95% yield).

  • Limitations : Requires careful handling of corrosive reagents and inert conditions.

Dihydrochloride Salt Formation

Protonation of Ethylenediamine Derivatives

While tertiary amines like triethylamine form monohydrochlorides, N,N-diethylethylenediamine (a diamine) can accept two protons, enabling dihydrochloride synthesis:

  • Synthesis of N,N-diethylethylenediamine : Via methods in Sections 1–3.

  • Salt formation : Treating the diamine with excess HCl (2 equivalents) in ethanol or water precipitates the dihydrochloride salt.

  • Purification : Recrystallization from ethanol/ether mixtures enhances purity.

Case Study: 2-Chloro-N,N-diethylethanamine Dihydrochloride

In alkylation studies, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) was synthesized via nucleophilic substitution:

  • Reagents : 2-Chloroethylamine hydrochloride reacts with diethylamine in acetonitrile at 80°C.

  • Dihydrochloride isolation : Excess HCl gas is bubbled through the product solution, yielding the dihydrochloride after solvent removal.

Comparative Analysis of Preparation Methods

Method Yield Conditions Advantages Limitations
High-pressure alkylation85–95%100–200°C, 0.5–1.6 MPaScalable, low raw material costRequires autoclave equipment
Aziridine ring-opening97%55–65°C, ambient pressureCatalyst recyclability, high selectivityLimited to aziridine availability
Palladium-catalyzed90%55–65°C, H₂ pressureMild conditions, no harmful byproductsCatalyst cost and handling
Chlorination95%Reflux in benzeneHigh purityCorrosive reagents, safety risks

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis
N,N-Diethylethanamine; dihydrochloride serves as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. It acts as a nucleophile, donating electron pairs to electrophiles, thereby facilitating various chemical transformations .

2. Pharmaceutical Development
The compound is utilized in the synthesis of biologically active molecules and serves as a precursor in pharmaceutical preparations. Its ability to interact with enzymes and receptors makes it valuable in drug development .

3. Biological Applications
Research has indicated that N,N-diethylethanamine; dihydrochloride may have therapeutic effects, particularly in treating cardiac disorders and allergic reactions. Its role as an inhibitor of phosphodiesterases suggests potential applications in managing conditions related to cyclic nucleotide signaling pathways .

4. Industrial Uses
In industrial settings, N,N-diethylethanamine; dihydrochloride is employed in the production of agrochemicals, dyes, and other industrial chemicals. It also acts as a catalyst for epoxy resins and polyurethane formulations, enhancing the properties of these materials .

Case Studies

  • Pharmaceutical Research : A study demonstrated that N,N-diethylethanamine derivatives can enhance the efficacy of certain drugs by acting on specific biological pathways related to phosphodiesterase inhibition .
  • Industrial Application : In foundries, N,N-diethylethanamine; dihydrochloride has been effectively used as a catalyst for epoxy resin production, improving the mechanical properties of the final products .
  • Biological Studies : Research involving Drosophila melanogaster has shown that N,N-diethylethanamine is effective for anesthetizing these organisms during genetic studies, highlighting its utility in biological research settings .

Mécanisme D'action

The mechanism of action of N,N-diethylethanamine; dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The nitrogen atom in the compound can donate a pair of electrons to electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Alkylation Type Key Features References
CDEAH Cl-CH₂CH₂-N(Et)₂·HCl Monofunctional (guanine) High water solubility; selective for PARP1/XPA-deficient cells
Cyclophosphamide Nitrogen mustard (bifunctional) Crosslinking (ICLs) Requires metabolic activation; broad toxicity
Temozolomide Imidazotetrazinone Methylation (O⁶-guanine) Spontaneous hydrolysis; MGMT-dependent repair resistance
Cisplatin Platinum complex Crosslinking (ICLs) Repaired by NER/HR; effective in HR-deficient cancers

Selectivity and Repair Pathways

Compound Primary DNA Lesion Repair Pathway Selective Toxicity
CDEAH Monoadducts BER (PARP1), NER (XPA) PARP1-/XPA-deficient cells
Cyclophosphamide Interstrand crosslinks HR, Fanconi anemia pathway HR-deficient cells (limited selectivity)
Temozolomide O⁶-methylguanine MGMT MGMT-deficient gliomas
Olaparib PARP1-trapped SSBs HR BRCA1/2-mutant cancers

Pharmacological Profiles

  • CDEAH : High water solubility enables efficient systemic delivery . Synergizes with PARP inhibitors (e.g., olaparib), reducing required PARPi doses by 50% in XPA-deficient models .
  • Cyclophosphamide: Requires hepatic activation to phosphoramide mustard; non-selective toxicity limits therapeutic window .
  • Temozolomide : Penetrates the blood-brain barrier; resistance common in MGMT-proficient tumors .
  • Cisplatin : Broad anti-tumor activity but nephrotoxic; resistance via enhanced NER/HR .

Key Research Findings

Synergy with PARP Inhibitors: CDEAH + olaparib reduced viability in XPA-knockout HCT116 cells by 80% (vs. 40% for olaparib alone) . CompuSyn analysis confirmed synergistic effects (combination index < 0.5) .

In Vivo Efficacy: CDEAH treatment suppressed PARP1-deficient tumor growth by 70% in murine xenografts, compared to 20% in wild-type tumors . Increased γ-H2AX foci and apoptosis (TUNEL-positive cells) confirmed DNA damage .

Mechanistic Insights :

  • CDEAH adducts stall replication forks, inducing S-phase arrest and replication stress .
  • BER deficiency (PARP1-KO) leads to unresolved SSBs, triggering mitotic catastrophe .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.